molecular formula C18H21N3O2 B5663286 1-(4-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine

1-(4-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine

Cat. No. B5663286
M. Wt: 311.4 g/mol
InChI Key: SBFFCEDNDCYRAB-UHFFFAOYSA-N
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Description

"1-(4-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine" is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It belongs to a class of compounds known for their potential in various applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives, similar to "1-(4-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine," typically involves multi-step chemical processes. These processes often include reductive amination, amide hydrolysis, and N-alkylation steps, as demonstrated in the synthesis of related piperazine compounds (Guca, 2014).

Molecular Structure Analysis

Studies have shown that piperazine derivatives can exhibit varied molecular conformations and assembly structures. For instance, closely related 1-halobenzoyl-4-(2-methoxyphenyl)piperazines form different hydrogen-bonded assemblies based on their molecular configurations (Chinthal et al., 2021).

Chemical Reactions and Properties

The chemical properties of piperazine derivatives like "1-(4-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine" often involve interactions with biological receptors. For example, certain piperazine compounds have shown affinity for dopamine receptors, indicating potential biological activities (Mokrosz et al., 1994).

Physical Properties Analysis

The physical properties of such compounds can be understood through studies involving crystallographic and computational methods. Crystal structure studies and Hirshfeld surface analysis provide insights into the molecular geometry and intermolecular interactions of piperazine derivatives (Kumara et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be inferred from various synthesis and binding studies. For example, the synthesis and in vitro receptor binding assays of pyrazolo[1,5-a]pyridines and related piperazine derivatives offer valuable information about their chemical behavior and potential interactions (Fang-wei, 2013).

properties

IUPAC Name

(4-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-6-4-16(5-7-17)18(22)21-11-9-20(10-12-21)14-15-3-2-8-19-13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFFCEDNDCYRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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